N-(2-氯-4-氟苯基)-1-(2-甲氧基苯基)-5-吡啶-2-基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

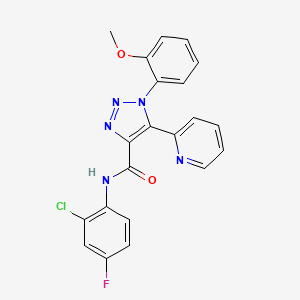

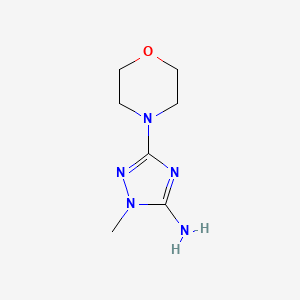

The compound "N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide" is a complex molecule that likely exhibits a range of interactions due to its structural features. It contains multiple aromatic systems, including a pyridine ring and a triazole ring, which are known to participate in various chemical reactions and have the potential to form hydrogen bonds and other non-covalent interactions.

Synthesis Analysis

The synthesis of triazole derivatives, similar to the compound , often involves the use of azide-alkyne cycloaddition reactions or the treatment of certain precursors with aldehydes. In the case of related compounds, such as the 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, they are prepared by reacting 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 to afford the corresponding amino derivatives . This suggests that a similar synthetic route could be employed for the compound of interest, with appropriate modifications to introduce the methoxyphenyl and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl and pyridinecarboxamide groups can exhibit various conformations, as seen in a study of N-(fluorophenyl)pyridinecarboxamides . The crystal structure analyses of these compounds reveal different primary aggregation processes, which are influenced by the positions of the substituents on the rings. The presence of fluorine and nitrogen substituents can significantly affect the molecular conformation and the overall supramolecular aggregation due to competition between intermolecular amide-amide or intra-/intermolecular amide-pyridine hydrogen bond formation . These findings can be extrapolated to the compound , suggesting that its molecular structure is likely to exhibit similar complex behavior.

Chemical Reactions Analysis

The presence of the triazole ring in the compound suggests reactivity characteristic of this heterocycle, such as participation in hydrogen bonding and potential for further functionalization. The fluorophenyl group could also influence the reactivity due to the electron-withdrawing nature of the fluorine atom, which could affect the electron density of the aromatic system and thus its interactions with other molecules. The methoxy group on the phenyl ring could act as an electron-donating substituent, potentially affecting the reactivity of the compound in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide" are not detailed in the provided papers, we can infer from related compounds that such a molecule would likely exhibit moderate solubility in organic solvents due to its aromatic nature and possible hydrogen bonding capabilities. The presence of halogen atoms could also influence the boiling and melting points of the compound. The compound's spectral data, such as IR, 1H NMR, and 13C NMR, would be characteristic of its functional groups and could be used to confirm its structure .

科学研究应用

合成化学应用

三唑衍生物的合成和应用,包括与“N-(2-氯-4-氟苯基)-1-(2-甲氧基苯基)-5-吡啶-2-基-1H-1,2,3-三唑-4-甲酰胺”类似的化合物,在设计新化学实体中至关重要。例如,通过亲核取代反应制备各种三唑衍生物展示了三唑在合成化学中生成具有潜在生物活性的新型化合物的多功能性 (Katoch-Rouse & Horti, 2003).

药理和生物学应用

三唑衍生物因其药理特性而被广泛研究。例如,衍生物已被鉴定为 Met 激酶超家族的有效且选择性抑制剂,在癌症模型中显示出显着的肿瘤抑制 (Schroeder et al., 2009)。此外,三唑化合物在抗菌和抗结核活动中显示出前景,表明其在开发新的治疗剂中的潜力 (Bodige et al., 2019; Riyadh, 2011).

材料科学与传感应用

三唑衍生物在材料科学中也很重要,特别是在传感器和荧光材料的开发中。例如,基于三唑的化合物已被用于创建金属离子的选择性传感器,展示了它们在环境监测和分析化学中的用途 (Maity & Govindaraju, 2010).

属性

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN5O2/c1-30-18-8-3-2-7-17(18)28-20(16-6-4-5-11-24-16)19(26-27-28)21(29)25-15-10-9-13(23)12-14(15)22/h2-12H,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJYFLQZUMAOHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)Cl)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)

![methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2511467.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2511472.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)

![6-(4-tert-butylbenzyl)-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511480.png)